molecular formula C23H17ClN6O3S B12031815 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B12031815
M. Wt: 492.9 g/mol
InChI Key: OZWMQBDBRHQKOU-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using chlorinated and phenylated reagents.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent.

    Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide in the presence of a catalyst to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the triazole ring and the nitrophenyl group allows for strong binding interactions with biological macromolecules, leading to the modulation of cellular pathways and processes.

Comparison with Similar Compounds

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can be compared with other triazole derivatives, such as:

These compounds share similar structural features but differ in the substituents attached to the triazole ring and the acetohydrazide moiety, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H17ClN6O3S

Molecular Weight

492.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17ClN6O3S/c24-18-9-11-19(12-10-18)29-22(17-6-2-1-3-7-17)27-28-23(29)34-15-21(31)26-25-14-16-5-4-8-20(13-16)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+

InChI Key

OZWMQBDBRHQKOU-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.